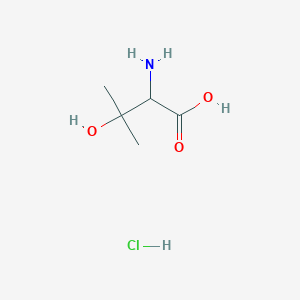
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its unique structure and properties. This compound is often used in the synthesis of peptides and proteins, as well as in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereochemistry of the reaction. The reaction conditions often include the use of strong acids or bases, as well as various solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride include strong acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide). The reaction conditions can vary widely depending on the desired product, but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride depend on the specific reaction and conditions used. For example, oxidation reactions may produce various carboxylic acids or ketones, while substitution reactions can yield a wide range of amino acid derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can be compared with other similar compounds, such as:
L-Serine: Another chiral amino acid with a hydroxyl group, but with a different side chain.
L-Threonine: Similar in structure but with a different configuration and side chain.
L-Valine: An amino acid with a similar side chain but lacking the hydroxyl group.
The uniqueness of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct properties and reactivity compared to other amino acids.
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H |
Clé InChI |
JWMNLDPWYMQUBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


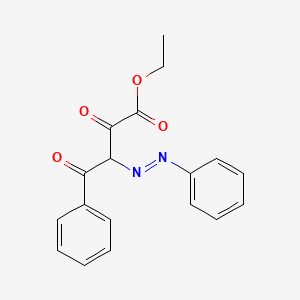
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)
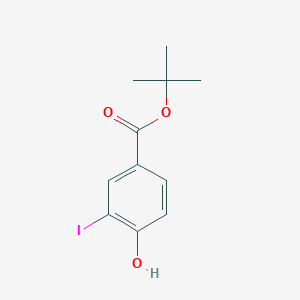
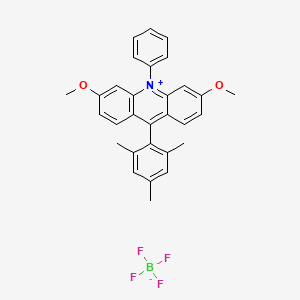
![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)

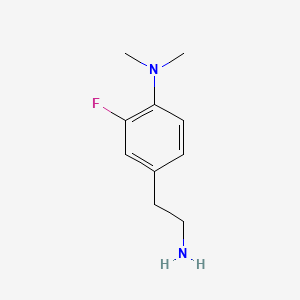
![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)
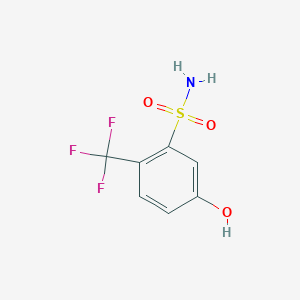
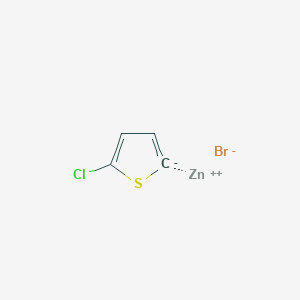
![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
